molecular formula C10H19NO5 B2359380 Tert-butyl (2S,3S,4R)-3,4-dihydroxy-2-(hydroxymethyl)pyrrolidine-1-carboxylate CAS No. 2418595-87-4

Tert-butyl (2S,3S,4R)-3,4-dihydroxy-2-(hydroxymethyl)pyrrolidine-1-carboxylate

Cat. No.: B2359380
CAS No.: 2418595-87-4
M. Wt: 233.264
InChI Key: FCMQBGRBDYRPRO-RNJXMRFFSA-N
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Description

Tert-butyl (2S,3S,4R)-3,4-dihydroxy-2-(hydroxymethyl)pyrrolidine-1-carboxylate is a useful research compound. Its molecular formula is C10H19NO5 and its molecular weight is 233.264. The purity is usually 95%.
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Scientific Research Applications

Asymmetric Synthesis

  • A study by Chung et al. (2005) outlines the efficient synthesis of N-tert-butyl disubstituted pyrrolidines through a nitrile anion cyclization strategy. This process forms chiral pyrrolidine with high yield and enantiomeric excess, demonstrating its utility in asymmetric synthesis (Chung et al., 2005).

Synthesis of Pyrrolidine Azasugars

  • Huang Pei-qiang (2011) reports on the synthesis of a protected polyhydroxylated pyrrolidine, a key intermediate for pyrrolidine azasugars. This highlights its role in the development of complex sugar analogs (Huang Pei-qiang, 2011).

Influenza Neuraminidase Inhibitors

  • Wang et al. (2001) describe the discovery of a potent inhibitor of influenza neuraminidase, featuring a tert-butyl pyrrolidine carboxylate core. This application showcases the potential of this compound in antiviral drug design (Wang et al., 2001).

Crystal Structure Analysis

  • Weber et al. (1995) present a study on the crystal structure of a related tert-butyl pyrrolidinone compound. Understanding the crystal structure is vital for the development of pharmaceuticals and materials (Weber et al., 1995).

Synthesis and Crystal Structure

  • The work by Naveen et al. (2007) focuses on the synthesis and crystal structure of a tert-butyl pyrrolidine carboxylate derivative, contributing to the understanding of its structural properties (Naveen et al., 2007).

Anti-inflammatory Activities

  • A study by Ikuta et al. (1987) investigates the anti-inflammatory and analgesic properties of pyrrolidin-2-ones, indicating the potential of tert-butyl pyrrolidine derivatives in therapeutic applications (Ikuta et al., 1987).

Palladium-Catalyzed Coupling Reactions

  • Wustrow and Wise (1991) explore the use of a tert-butylcarbonyl pyrrolidine derivative in palladium-catalyzed coupling reactions, highlighting its application in organic synthesis (Wustrow & Wise, 1991).

Mechanism of Action

Properties

IUPAC Name

tert-butyl (2S,3S,4R)-3,4-dihydroxy-2-(hydroxymethyl)pyrrolidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO5/c1-10(2,3)16-9(15)11-4-7(13)8(14)6(11)5-12/h6-8,12-14H,4-5H2,1-3H3/t6-,7+,8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCMQBGRBDYRPRO-RNJXMRFFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C(C1CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@H]([C@H]([C@@H]1CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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